2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate
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Overview
Description
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate is a complex organic compound with a unique structure that combines a benzothiazole moiety with a pyridine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate typically involves the reaction of 2-aminobenzothiazole with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate involves its interaction with specific molecular targets. The benzothiazole moiety can bind to metal ions, influencing enzymatic activities and cellular pathways. Additionally, the pyridine carboxylate group can interact with proteins and nucleic acids, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-azepanylacetate
- 3-Ethoxy-1,2-benzothiazole 1,1-dioxide
- 4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]benzoic acid
- [2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-chlorobenzoate
Uniqueness
What sets 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate apart from similar compounds is its unique combination of the benzothiazole and pyridine carboxylate groups. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .
Properties
CAS No. |
422534-28-9 |
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Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl pyridine-4-carboxylate |
InChI |
InChI=1S/C15H13N3O4S/c19-15(11-5-7-16-8-6-11)22-10-9-17-14-12-3-1-2-4-13(12)23(20,21)18-14/h1-8H,9-10H2,(H,17,18) |
InChI Key |
XAXWIFZUKHVINK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NCCOC(=O)C3=CC=NC=C3)NS2(=O)=O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCOC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCOC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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